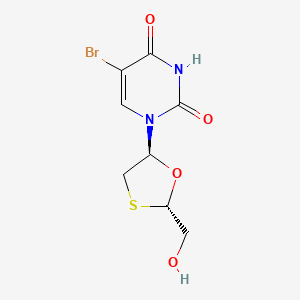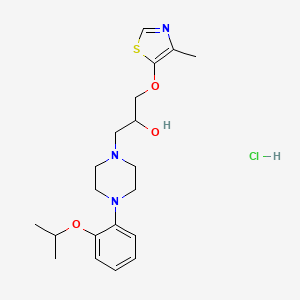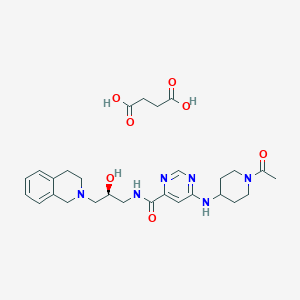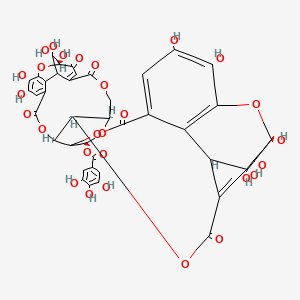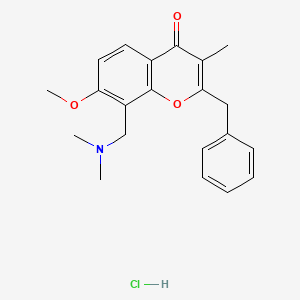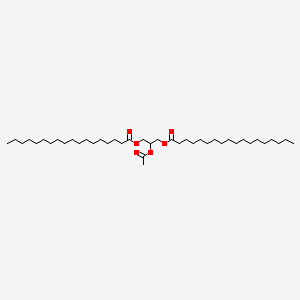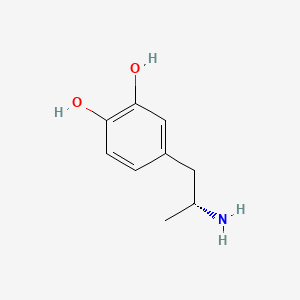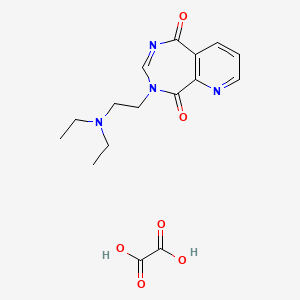
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring substituted with carboxy, formyl, and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylating and formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Wirkmechanismus
The mechanism of action of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium, 3-carboxy-1-(carboxymethyl)-: Similar structure but with a carboxymethyl group instead of formylhydroxymethyl.
Pyridinium, 3-carboxy-1-(hydroxymethyl)-: Lacks the formyl group, resulting in different chemical properties.
Pyridinium, 3-carboxy-1-(methyl)-: Contains a methyl group instead of formylhydroxymethyl, leading to distinct reactivity.
Uniqueness
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
63870-18-8 |
|---|---|
Molekularformel |
C14H12ClNO4 |
Molekulargewicht |
293.70 g/mol |
IUPAC-Name |
1-[3-formyl-2-(hydroxymethyl)phenyl]pyridin-1-ium-3-carboxylic acid;chloride |
InChI |
InChI=1S/C14H11NO4.ClH/c16-8-11-3-1-5-13(12(11)9-17)15-6-2-4-10(7-15)14(18)19;/h1-8,17H,9H2;1H |
InChI-Schlüssel |
NNHATSCZJVQZPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+]2=CC=CC(=C2)C(=O)O)CO)C=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
